2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a piperazine ring and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: Shares the piperazine ring but differs in the attached functional groups.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar in having a piperazine ring but with different substituents and biological activities.
Uniqueness
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of the piperazine and tetrahydroquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88100-14-5 |
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Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-2-7-19-8-10-20(11-9-19)15-17-13-6-4-3-5-12(13)14(16)18-15/h2H,1,3-11H2,(H2,16,17,18) |
InChI Key |
HUCFFGBDEMMKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origin of Product |
United States |
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